4-(Bromomethyl)-2,1,3-benzothiadiazole
Overview
Description
4-(Bromomethyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the radical bromination of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzothiadiazole ring can lead to the formation of dihydrobenzothiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones of benzothiadiazole.
Reduction: Dihydrobenzothiadiazole derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,1,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Materials Science: Employed in the design of novel polymers and materials with unique electronic and optical properties.
Chemical Biology: Utilized in the synthesis of probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,1,3-benzothiadiazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can also serve as a reactive site for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzene
- 4-(Bromomethyl)benzothiazole
Uniqueness
4-(Bromomethyl)-2,1,3-benzothiadiazole is unique due to its benzothiadiazole core, which imparts distinct electronic properties compared to other bromomethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Properties
IUPAC Name |
4-(bromomethyl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNCECWIKLSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379955 | |
Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-99-5 | |
Record name | 4-(Bromomethyl)-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16405-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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